4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide, also known as HMAS, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMAS belongs to the class of sulfonamide compounds and has been shown to exhibit potent inhibitory effects on a variety of biological targets.
Wirkmechanismus
The mechanism of action of 4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide involves the inhibition of various biological targets, including carbonic anhydrase, metalloproteinases, and histone deacetylases. By inhibiting these targets, this compound can disrupt various cellular processes, ultimately leading to cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell death in cancer cells, inhibit angiogenesis, and reduce tumor growth in animal models. This compound has also been shown to exhibit anti-inflammatory effects and has been investigated for its potential use in treating inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide is its potent inhibitory effects on various biological targets. This makes it a valuable tool for studying the role of these targets in various disease conditions. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide. One potential area of investigation is its use in combination with other therapeutic agents for cancer treatment. This compound has also been investigated for its potential use in treating other disease conditions, such as inflammatory bowel disease and osteoporosis. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Synthesemethoden
The synthesis of 4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide can be achieved through a multi-step process involving the reaction of 4-methyl-1-pyrrole-2-carboxylic acid with 4-(aminomethyl)-4-methylazepan-1-ol, followed by the addition of sulfonyl chloride. The resulting product is then purified through crystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit potent inhibitory effects on a variety of biological targets, including carbonic anhydrase, metalloproteinases, and histone deacetylases. This compound has also been investigated for its potential use in cancer treatment, as it has been shown to induce cell death in cancer cells.
Eigenschaften
IUPAC Name |
4-(4-hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-13(18)4-3-6-16(7-5-13)21(19,20)10-8-11(12(14)17)15(2)9-10/h8-9,18H,3-7H2,1-2H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOJCIONWBWLSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(CC1)S(=O)(=O)C2=CN(C(=C2)C(=O)N)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.